molecular formula C41H72FNO9 B1265247 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine

Cat. No. B1265247
M. Wt: 742 g/mol
InChI Key: GIXLTJURKGIRDL-IWVUWWQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-fluorophenyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of galactosylphytosphingosine, a related compound, involves glycosidation of N-dichloroacetyl and protected phytosphingosine with acetobromogalactose, followed by alkaline hydrolysis to yield 1-O-(β-D-galactopyranosyl)-phytosphingosine. This process is used to create cerebrosides, vital components in neural tissues (Pascher, 1974).
  • Chemical Structure Analysis : The structures of synthesized compounds, including those similar to 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine, are often confirmed using various spectroscopic methods such as infrared and mass spectrometry, ensuring their chemical accuracy and purity (Pascher, 1974).

Biological and Immunological Activity

  • Immunostimulatory Activity : Compounds structurally related to 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine have been found to possess immunostimulatory activity. For example, α-galactosyl ceramides have been demonstrated to activate natural killer T (NKT) cells, influencing cytokine release and potentially impacting immune responses (Figueroa‐Pérez & Schmidt, 2000).
  • Potential Therapeutic Applications : Analogs of α-GalCer, similar in structure to the compound , are being explored for their therapeutic potential in treating or preventing various conditions, including viral, bacterial, and autoimmune diseases, due to their ability to modulate immune responses (Ndonye et al., 2005).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine

Molecular Formula

C41H72FNO9

Molecular Weight

742 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-(4-fluorophenyl)undecanamide

InChI

InChI=1S/C41H72FNO9/c1-2-3-4-5-6-7-8-9-10-14-17-20-23-34(45)37(47)33(30-51-41-40(50)39(49)38(48)35(29-44)52-41)43-36(46)24-21-18-15-12-11-13-16-19-22-31-25-27-32(42)28-26-31/h25-28,33-35,37-41,44-45,47-50H,2-24,29-30H2,1H3,(H,43,46)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1

InChI Key

GIXLTJURKGIRDL-IWVUWWQKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)F)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)F)O)O

Origin of Product

United States

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